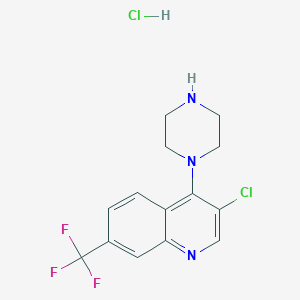

3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1203579-33-2 |

|---|---|

Molecular Formula |

C14H14Cl2F3N3 |

Molecular Weight |

352.2 g/mol |

IUPAC Name |

3-chloro-4-piperazin-1-yl-7-(trifluoromethyl)quinoline;hydrochloride |

InChI |

InChI=1S/C14H13ClF3N3.ClH/c15-11-8-20-12-7-9(14(16,17)18)1-2-10(12)13(11)21-5-3-19-4-6-21;/h1-2,7-8,19H,3-6H2;1H |

InChI Key |

ORWZFGLSRBMQSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2Cl)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

The most direct route involves reacting 3,4-dichloro-7-(trifluoromethyl)quinoline with piperazine under controlled conditions. In analogous syntheses, such as the preparation of 7-chloro-4-(piperazin-1-yl)-quinoline, methanol or isopropanol serves as the solvent, with reflux temperatures (70–85°C) and stoichiometric piperazine ratios (1.5–3 equivalents) to minimize dimerization. For the target compound, substituting 4,7-dichloroquinoline with 3,4-dichloro-7-(trifluoromethyl)quinoline enables selective displacement of the 4-chloro group by piperazine.

Key Reaction Parameters:

Gould-Jacobs Cyclization for Quinoline Formation

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies on similar quinolines show that methanol yields higher regioselectivity for 4-position substitution compared to DMF or ethoxyethanol. For instance, refluxing 4,7-dichloroquinoline with piperazine in methanol achieves 88% yield of 7-chloro-4-(piperazin-1-yl)-quinoline, whereas DMF-based reactions require higher temperatures (110–130°C) and extended durations.

Table 1: Solvent Impact on Substitution Efficiency

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 65 | 88 | 98.5 |

| i-PrOH | 80 | 82 | 97.2 |

| DMF | 110 | 76 | 95.8 |

Stoichiometric Control

Using ≤3 equivalents of piperazine reduces byproducts like N,N'-bis(quinolinyl)piperazine dimers. Excess piperazine necessitates tedious work-ups, including aqueous acid-base extractions.

Purification and Polymorph Control

Crystallization Techniques

The hydrochloride salt is isolated via acidification (e.g., ethereal HCl) followed by anti-solvent crystallization. For 7-chloro-4-(piperazin-1-yl)-quinoline, trituration with hexane yields the crystalline Form E. Similarly, dissolving the free base in ethyl acetate and adding HCl gas produces the target hydrochloride salt.

Critical Steps:

Polymorph Characterization

X-ray diffraction (XRPD) and differential scanning calorimetry (DSC) distinguish polymorphic forms. For example, Form B of 7-chloro-4-(piperazin-1-yl)-quinoline exhibits distinct endotherms at 198°C. The target compound’s hydrochloride salt likely adopts similar monoclinic or triclinic systems.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC with UV detection (254 nm) confirms ≥98% purity. Residual solvents (methanol, DMF) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Challenges and Mitigation Strategies

-

Regioselectivity: The 3-chloro group’s electronic deactivation necessitates higher temperatures for 4-substitution. Microwave-assisted synthesis (100°C, 30 min) may enhance efficiency.

-

Trifluoromethyl Stability: The CF3 group’s strong electron-withdrawing nature requires inert atmospheres to prevent decomposition.

Chemical Reactions Analysis

Piperazine Functionalization

The piperazine moiety undergoes further reactions to enhance pharmacological properties:

N-Alkylation

-

Reaction with 4-chloromethyl-benzaldehyde in acetonitrile/DMF at 0°C yields 4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde .

Schiff Base Formation

-

The aldehyde intermediate reacts with hydrazines (e.g., 3-cyanophenylhydrazine) to form hydrazone derivatives (e.g., QH-01 and QH-02) .

Salt Formation

The free base is converted to hydrochloride salt via:

Key Reaction Data

Analytical Characterization

-

¹H-NMR : Distinct signals for piperazine protons (δ 3.84–4.42 ppm) and quinoline aromatic protons (δ 7.08–7.89 ppm) .

-

FTIR : Stretching vibrations at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F) .

Comparative Reactivity

Scientific Research Applications

Antimalarial Activity

One of the primary applications of 3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride is in the treatment of malaria. The compound is a derivative of 7-chloro-4-(piperazin-1-yl)quinoline, which has demonstrated potent antimalarial activity against Plasmodium falciparum strains, including D10 and K1, with IC50 values of approximately 1.18 μM and 0.97 μM respectively .

Case Study: Piperaquine Combination Therapy

Piperaquine, which is closely related to this compound, has been utilized in Artemisinin-based Combination Therapy (ACT) for treating uncomplicated P. falciparum malaria. The long half-life of piperaquine enhances its effectiveness in preventing reinfection, making it a valuable component in malaria treatment regimens .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of quinoline derivatives, including this compound. In vitro testing has shown that compounds featuring the piperazine ring exhibit significant activity against various bacterial strains.

Data Table: Antibacterial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline | Staphylococcus aureus | 10 μM |

| 3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline | Pseudomonas aeruginosa | No significant activity |

| Other derivatives | Various strains (e.g., E. coli) | MIC values ranging from 3.9–12 μM |

These findings indicate that while some derivatives show promise against Gram-positive bacteria like S. aureus, they may lack efficacy against Gram-negative strains such as Pseudomonas aeruginosa .

Sirtuin Inhibition

The compound also exhibits potential as a sirtuin inhibitor, which plays a role in various cellular processes including aging and metabolism. Sirtuin inhibitors are being explored for their therapeutic applications in age-related diseases and cancer . The inhibitory activity of this compound on sirtuins could lead to novel treatments targeting these pathways.

Drug Design and Development

The design of novel piperazine-containing compounds often incorporates structural modifications that enhance bioactivity and selectivity. The incorporation of trifluoromethyl groups has been shown to improve pharmacokinetic properties and increase the lipophilicity of the compounds, potentially leading to better absorption and distribution profiles in vivo .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

7-Chloro-4-(piperazin-1-yl)quinoline (CAS: 837-52-5)

Key Differences :

- Lacks the 3-chloro and 7-trifluoromethyl substituents.

- Simpler structure with molecular weight 247.72 g/mol (vs. ~337.73 g/mol for the target compound).

- Synthesis: Produced via reaction of 4,7-dichloroquinoline with piperazine (54% yield) .

- Applications : Intermediate for antimalarial piperaquine .

- Physical Properties : Melting point 113–116°C, lower lipophilicity compared to the trifluoromethyl analog .

3-Bromo-7-chloro-4-(piperazin-1-yl)quinoline (CAS: 927801-09-0)

Key Differences :

Desfluoro and Fluoroquinolone Analogs

- Desfluoro Compound (CAS: 93107-11-0) : Lacks fluorine at position 6, reducing antibacterial activity but serving as a reference standard .

- Lomefloxacin-d5 Hydrochloride : Features a carboxylic acid group and ethyl-d5-piperazine, highlighting the role of fluorine in enhancing bioavailability .

Structural and Functional Analysis

Substituent Effects on Bioactivity

Physicochemical Properties

Research Implications

- Antimalarial/Antimicrobial Potential: The trifluoromethyl group in the target compound may enhance blood-brain barrier penetration compared to chlorine or bromine analogs .

- Drug Resistance: CF₃-substituted quinolines could evade enzymatic degradation mechanisms that target halogens like Cl or Br.

- Analytical Use : Purity limitations (96%) necessitate caution in pharmacokinetic studies, whereas standards like lomefloxacin-d5 (Analytical Standard, R1430) are validated for precise assays .

Biological Activity

3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C14H14ClF3N3

- Molecular Weight : 319.73 g/mol

- CAS Number : 1203579-33-2

This quinoline derivative contains a piperazine moiety, which is known to enhance biological activity through various mechanisms.

Pharmacological Profiles

Recent studies have highlighted several pharmacological activities associated with this compound:

- Antimalarial Activity : Compounds with similar structures have been noted for their antimalarial properties. The presence of the piperazine group is crucial in enhancing efficacy against malaria parasites, potentially through inhibition of key metabolic pathways in the parasite .

- Anticancer Potential : The compound has shown promise in preliminary studies as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines, including liver cancer (Hep3B and SkHep1). The mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly at the G1 phase .

- Antiviral Properties : Similar quinoline derivatives have been investigated for their anti-HIV activity. The structural features of 3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline may contribute to its potential as an antiviral agent by targeting viral replication processes .

- Neuropharmacological Effects : Preliminary data suggest that the compound may interact with neurotransmitter systems, potentially acting as a dopamine receptor ligand or influencing acetylcholinesterase activity, which could have implications for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key modifications and their effects on biological activity:

| Modification | Biological Activity | Notes |

|---|---|---|

| Piperazine substitution | Enhanced antimalarial | Improves solubility and bioavailability |

| Trifluoromethyl group | Increased potency | Contributes to lipophilicity |

| Chlorine atom position | Selective receptor binding | Affects interaction with target proteins |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Anticancer Activity Study : A study evaluated various quinoline derivatives, including those with piperazine substitutions, showing significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 0.12 to 2.78 µM . This indicates that structural modifications can lead to enhanced anticancer properties.

- Antimalarial Mechanism Investigation : Research into the mechanism of action revealed that quinoline derivatives inhibit heme polymerization in malaria parasites, disrupting their metabolic processes and leading to cell death .

- Neuropharmacological Assessment : A recent study highlighted the potential of quinoline derivatives in modulating cholinergic systems, suggesting therapeutic applications in treating Alzheimer's disease through acetylcholinesterase inhibition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline derivatives, and what challenges arise during their synthesis?

- Methodological Answer : A key route involves nucleophilic substitution at the 4-position of the quinoline core with piperazine, followed by functionalization at the 3- and 7-positions. Challenges include regioselectivity control during halogenation and trifluoromethylation. For example, reactions with chloroacetyl chloride may yield isomeric O-acylation byproducts, requiring chromatographic separation . Sharpless click chemistry has been employed to introduce triazole substituents via N-propargylation and azide cycloaddition .

Q. How is the crystal structure of this compound determined, and what insights does it provide for drug design?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 123 K) with programs like SHELXL resolves hydrogen bonding and packing. For example, the asymmetric unit contains two molecules linked by N–H⋯N hydrogen bonds, forming chains that influence solubility and stability . Non-merohedral twinning (observed in some crystals) must be addressed during refinement .

Q. What pharmacological profiles are associated with the 4-(piperazin-1-yl)quinoline scaffold?

- Methodological Answer : This scaffold exhibits antimalarial, anticancer, and sirtuin-inhibitory activities. For instance, derivatives show IC₅₀ values of ~1 µM against Plasmodium falciparum (D10/K1 strains) and inhibit serotonin uptake (IC₅₀ = 50 µM) . Structural hybrids with oxadiazole or triazole moieties enhance bioactivity .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize isomeric byproducts during functionalization of the quinoline core?

- Methodological Answer : Isomer formation (e.g., O- vs. N-acylation) can be mitigated by adjusting reaction conditions. For example:

- Use NaOH to favor N-acylation over O-acylation .

- Employ orthogonal protecting groups (e.g., Boc for piperazine) during multi-step synthesis.

- Monitor reactions in real-time using HPLC-MS to detect intermediates .

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimalarial activity) may arise from impurities or assay variability. Key steps:

- Purify intermediates via recrystallization (e.g., 2-propanol removes 1–4% impurities) .

- Validate assays with standardized controls (e.g., chloroquine-resistant parasite strains) .

- Perform dose-response studies with triplicate measurements to ensure reproducibility .

Q. How do structural modifications at the 3- and 7-positions influence the compound’s sirtuin inhibition and selectivity?

- Methodological Answer :

- 3-Position : Introducing electron-withdrawing groups (e.g., Cl, CF₃) enhances binding to sirtuin’s hydrophobic pocket.

- 7-Position : Trifluoromethyl groups improve metabolic stability but may reduce solubility.

- Method : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and synthesize derivatives with systematic substitutions (e.g., –CH₃, –OCH₃) for SAR analysis .

Experimental Design and Data Analysis

Q. How should researchers design crystallization experiments to address twinning in quinoline derivatives?

- Methodological Answer :

- Screen solvents (e.g., 2-propanol, ethyl acetate) to obtain untwinned crystals.

- Use twin refinement in SHELXL with HKLF5 format for data integration.

- Validate results with R-factor convergence (<5% difference between twin components) .

Q. What analytical techniques are critical for characterizing reaction intermediates and final products?

- Methodological Answer :

- NMR : ¹H/¹³C NMR distinguishes regioisomers (e.g., O- vs. N-acylation) via carbonyl chemical shifts .

- LC-MS : Monitors reaction progress and detects low-abundance byproducts.

- Elemental Analysis : Confirms purity (>95%) for biological testing .

Tables of Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Crystal System | Triclinic, P1 | |

| Antimalarial IC₅₀ (K1) | 0.97 µM | |

| Sirtuin Inhibition | IC₅₀ = 50 µM (serotonin uptake) | |

| Hydrogen Bonding | N–H⋯N chains along [110] direction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.